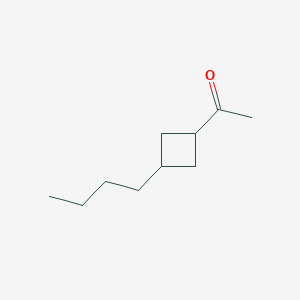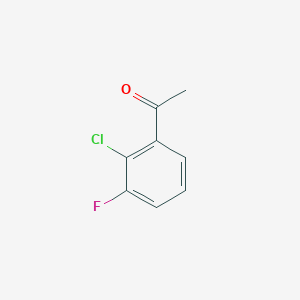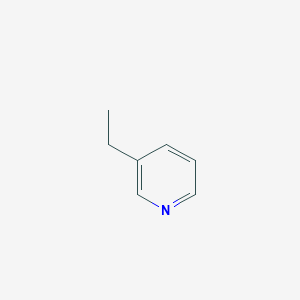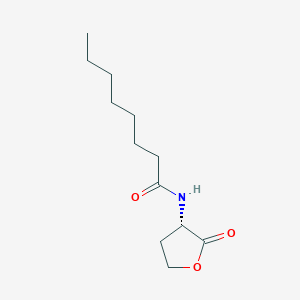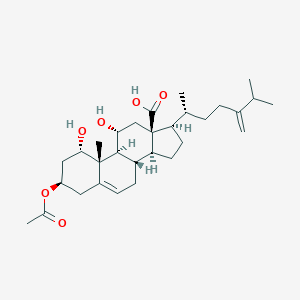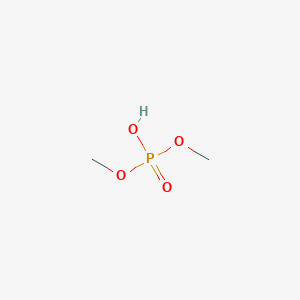
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol
Overview
Description
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a phenolic structure with a tert-butylamino group and a hydroxyethyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol typically involves multiple steps:
Starting Material: The synthesis often begins with a phenolic compound that has a methoxymethyl group.
Introduction of tert-Butylamino Group: This step involves the reaction of the phenolic compound with tert-butylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Hydroxyethyl Group Addition: The final step involves the addition of a hydroxyethyl group, which can be achieved through various methods such as alkylation or hydroxylation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Where the reactions are carried out in batches with precise control over reaction conditions.
Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol can undergo several types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxyethyl group to an ethyl group.
Substitution: Various substitution reactions can occur, particularly at the phenolic hydroxyl group or the methoxymethyl group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Including acids, bases, or metal catalysts depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler alkyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol is used as a building block for synthesizing more complex molecules. Its functional groups allow for a wide range of chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its phenolic structure and functional groups.
Medicine
Medically, derivatives of this compound may be explored for their potential therapeutic effects, such as anti-inflammatory or antioxidant properties.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials where phenolic compounds are required.
Mechanism of Action
The mechanism of action of 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol involves its interaction with various molecular targets:
Enzymes: It may inhibit or activate specific enzymes depending on its structure and functional groups.
Receptors: The compound can bind to certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(2-(tert-Butylamino)-1-hydroxyethyl)phenol: Lacks the methoxymethyl group.
4-(2-Amino-1-hydroxyethyl)-2-(methoxymethyl)phenol: Lacks the tert-butyl group.
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol: Has a methyl group instead of a methoxymethyl group.
Uniqueness
The presence of both the tert-butylamino group and the methoxymethyl group in 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol makes it unique, providing distinct chemical properties and reactivity compared to its analogs.
This detailed overview covers the essential aspects of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methoxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-18-4/h5-7,13,15-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYDXHUMBDRXQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)COC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18910-70-8 | |
| Record name | 4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-(methoxymethyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018910708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-(TERT-BUTYLAMINO)-1-HYDROXYETHYL)-2-(METHOXYMETHYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NQV4L47S2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


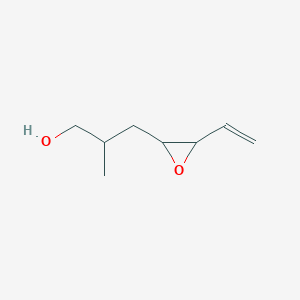


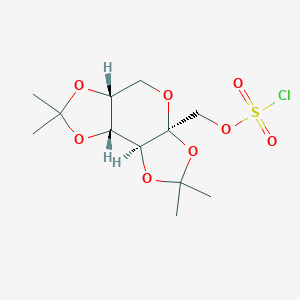
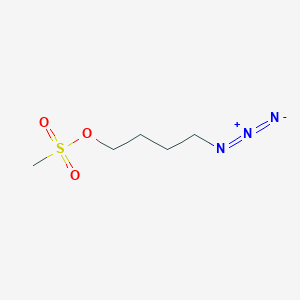
![Methyl-bis[2-(7-oxabicyclo[4.1.0]hept-3-YL)ethyl]phenylsilane](/img/structure/B127835.png)

